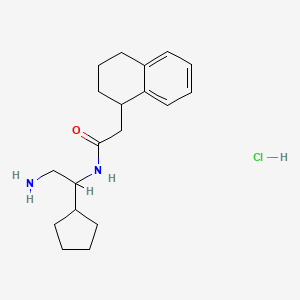

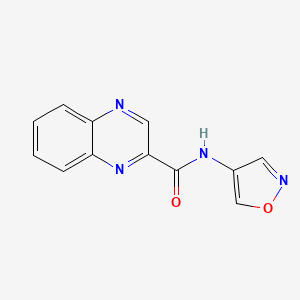

![molecular formula C8H15Cl2N B2439261 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 55022-89-4](/img/structure/B2439261.png)

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride” is a chemical compound that is structurally similar to 11b-HSD1 inhibitors . It is a derivative of the nucleophilic base DABCO .

Synthesis Analysis

The synthesis of propellane derivatives containing a bicyclo[2.2.2]octane unit, which are structurally similar to 11b-HSD1 inhibitors, can be achieved by sequential usage of the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) as the key steps .Molecular Structure Analysis

The cation of this compound is often depicted with one skewed ethylene ((CH2)2) group. In fact, these pairs of CH2 groups are eclipsed so that the cation has idealized C3h symmetry .Chemical Reactions Analysis

This compound is used as a fluorine donor in various chemical reactions . For example, it is used in a palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives . It is also used in a powerful free radical Markovnikov hydrofluorination of unactivated alkenes .Physical And Chemical Properties Analysis

This compound is a colorless salt that tolerates air and even water . It has a molar mass of 354.26 g/mol . It decomposes at temperatures greater than 80°C, and the exact melting point is uncertain .Applications De Recherche Scientifique

Electrophilic Fluorination

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: serves as a potent reagent for electrophilic fluorination . It introduces fluorine atoms into organic molecules, enabling researchers to modify their properties. This process is particularly valuable in drug discovery, where fluorinated compounds often exhibit improved pharmacokinetics and metabolic stability .

Selective Oxidizing Agent

The compound acts as a selective oxidizing agent . Researchers can use it to selectively oxidize specific functional groups within complex molecules. This controlled oxidation allows for precise synthetic transformations, making it useful in organic synthesis and medicinal chemistry .

Synthesis of Organofluorine Compounds

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: plays a crucial role in the synthesis of organofluorine compounds . Organofluorines find applications in diverse areas, including agrochemicals, pharmaceuticals, and materials science. By incorporating fluorine atoms, researchers can fine-tune properties such as lipophilicity, bioavailability, and chemical reactivity .

Greener Fluorination in PEG-400

In a greener approach, this compound facilitates the fluorination of acetoacetamides in PEG-400 (polyethylene glycol). The process is catalyst-free and results in highly selective mono-fluorination of acetoacetamides, leading to the efficient preparation of 2-fluoroacetoacetamides .

Solubility Studies

Researchers have explored the solubility of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane in various solvents. Its solubility in both polar and nonpolar solvents impacts its practical applications and formulation strategies .

Hygroscopic Properties

Understanding the hygroscopic nature of this compound is essential. Its affinity for water affects its stability, handling, and storage conditions. Researchers must consider moisture sensitivity during experiments and storage .

Mécanisme D'action

Target of Action

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a versatile compound used in organic chemistry . It is primarily used as a base, catalyst, and reagent . The primary targets of DABCO are organic substrates where it acts as a weak Lewis base .

Mode of Action

DABCO interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to exhibit the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

DABCO is involved in various biochemical pathways, including the Morita–Baylis–Hillman and Knoevenagel reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Pharmacokinetics

It is known that dabco is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water, ethanol, and benzene at 25°C is 45 g, 77 g, and 51 g in 100 g of solvent, respectively . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.

Result of Action

The result of DABCO’s action depends on the specific reaction it is involved in. For instance, in the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst, facilitating the reaction without being consumed . In organic synthesis, DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The action of DABCO can be influenced by environmental factors. For example, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator . These factors can affect the stability and efficacy of DABCO.

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSJJAUUFXPKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |

CAS RN |

55022-89-4 |

Source

|

| Record name | 4-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2439178.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)

![Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2439180.png)

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2439181.png)

![2-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2439182.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)

![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)